An In-Depth Technical Guide to the Chemical Structure of Vobtusine
An In-Depth Technical Guide to the Chemical Structure of Vobtusine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vobtusine is a complex bisindole alkaloid naturally occurring in several species of the genus Voacanga, notably Voacanga africana and Voacanga chalotiana.[1][2] As a member of the intricate family of indole (B1671886) alkaloids, its structure is characterized by two distinct indole-derived units linked together, contributing to its significant molecular complexity and pharmacological potential. Vobtusine has demonstrated notable in-vitro cytotoxicity and anti-proliferative properties, making it a subject of interest in oncology and drug discovery.[1] This guide provides a detailed overview of its chemical structure, the experimental methods used for its elucidation, and its known biological activities, with a focus on the molecular pathways it influences.
Chemical Structure and Identification
Vobtusine is a dimeric indole alkaloid with a highly complex, polycyclic framework. Its structure consists of two monomeric indole alkaloid units linked, creating a rigid and sterically hindered molecule. The precise arrangement of its numerous stereocenters is critical to its biological activity.
Due to its complexity, a 2D chemical structure image is the most effective representation. A 3D conformer generation is often disallowed in computational chemistry software due to the high number of atoms and undefined stereocenters without experimental crystallographic data.[3]
Table 1: Chemical and Physical Properties of Vobtusine
| Identifier | Value | Source(s) |
| IUPAC Name | (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxy-spiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylic acid, methyl ester | [1] |
| CAS Number | 19772-79-3 | [3][4] |
| Molecular Formula | C₄₃H₅₀N₄O₆ | [1][4] |
| Molecular Weight | 718.89 g/mol | [1][3] |
| Exact Mass | 718.3730 g/mol | [1] |
| InChI Key | IIMPGJMHQMBXKL-OPDPKHDKSA-N | [4] |
| Canonical SMILES | COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | [4] |
| Appearance | Solid powder | [1] |
| Elemental Analysis | C: 71.84%, H: 7.01%, N: 7.79%, O: 13.35% | [1] |
Experimental Protocols for Structure Elucidation
The definitive structure of complex natural products like Vobtusine is determined through a combination of advanced spectroscopic and analytical techniques. The elucidation of bisindole alkaloid structures, in particular, relies heavily on modern methods that allow for accurate characterization from milligram quantities.[5]
The process for elucidating the structure of a novel alkaloid generally follows a standardized workflow, beginning with isolation and purification, followed by a series of analytical experiments to piece together its molecular architecture.
Mass spectrometry is fundamental for determining the molecular weight and formula of an alkaloid.[6]
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Protocol :
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Sample Preparation : A purified sample of Vobtusine is dissolved in a suitable solvent (e.g., methanol).
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Ionization : High-resolution electrospray ionization (ESI) is commonly used for complex alkaloids to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.[7]
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Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the unambiguous determination of the elemental composition (C₄₃H₅₀N₄O₆).
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Tandem MS (MS/MS) : Multi-stage tandem mass spectrometry (MSⁿ) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides crucial information about the connectivity of the molecule's substructures, which is characteristic of indole alkaloids.[7]
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NMR is the most powerful technique for determining the carbon-hydrogen framework of organic molecules.[8]
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Protocol :
-
Sample Preparation : A few milligrams of pure Vobtusine are dissolved in a deuterated solvent (e.g., CDCl₃).
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1D NMR (¹H and ¹³C) :
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The ¹H NMR spectrum reveals the number and types of protons (aromatic, aliphatic, methoxy, etc.) and their neighboring environments through chemical shifts and coupling constants.
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The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
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-
2D NMR Experiments : A suite of 2D NMR experiments is essential to assemble the complex structure of Vobtusine:[9]
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COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within spin systems, helping to trace out connected fragments.
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HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C), assigning carbons to their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the fragments identified by COSY and establishing the overall molecular skeleton, including the linkages between the two monomer units.
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NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
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-
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[10][11]
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Protocol :
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Crystallization : This is often the most challenging step. A high-purity sample of Vobtusine (or a suitable derivative) is dissolved in a solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling.[12] The structure of Vobtusine was fully elucidated by X-ray analysis of its dibromo derivative.[2]
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Data Collection : A suitable single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.[12]
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Structure Solution and Refinement : The diffraction data is processed to generate an electron density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms can be determined. Computational refinement optimizes the atomic positions to best fit the experimental data, yielding a precise 3D model of the Vobtusine molecule with detailed bond lengths and angles.[11]
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Biological Activity and Signaling Pathways
Vobtusine is primarily recognized for its cytotoxic effects against various cancer cell lines. Research indicates that its mechanism of action involves the induction of apoptosis (programmed cell death).[13] While the complete signaling network affected by Vobtusine is still under investigation, studies on Vobtusine and other bisindole alkaloids point towards the modulation of key cell survival and death pathways.[[“]][15]
Studies on human leukemia (HL-60) cells have shown that Vobtusine induces apoptosis through the intrinsic, or mitochondrial, pathway.[13]
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Key Events :
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Mitochondrial Involvement : Vobtusine treatment leads to the downregulation of the anti-apoptotic protein Bcl-xL and the activation of the pro-apoptotic protein Bid.
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Caspase Activation : This shift in the Bcl-2 family protein balance triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.
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Execution Phase : Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.
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Cell Death : Caspase-3 carries out the systematic dismantling of the cell, leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[13]
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The diagram below illustrates the proposed apoptotic pathway initiated by Vobtusine.
Other bisindole alkaloids have been shown to target different signaling pathways, such as the Wnt/β-catenin and AKT pathways, which are frequently dysregulated in cancer.[16][17] Further research is required to determine if Vobtusine also modulates these critical oncogenic pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Vobtusin | C43H50N4O6 | CID 301819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vobtusine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. Antioxidant effects of bis-indole alkaloid indigo and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
